4-Methoxypyrimidine-5-carbaldehyde

Description

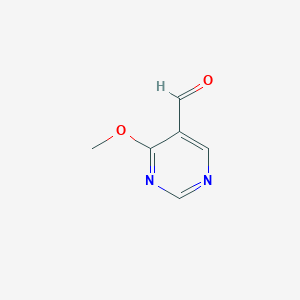

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-10-6-5(3-9)2-7-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPUGGPMHMCQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133731-61-0 | |

| Record name | 4-methoxypyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxypyrimidine-5-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Methoxypyrimidine-5-carbaldehyde

Introduction

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique structural architecture, featuring a methoxy group as a hydrogen bond acceptor and a reactive aldehyde for diverse chemical transformations, makes it a valuable intermediate for synthesizing complex, biologically active molecules. Pyrimidine derivatives are integral to numerous pharmaceuticals, exhibiting a wide range of activities including antiviral, antibacterial, and anticancer properties.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices and detailed, reproducible protocols for researchers and scientists.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or readily synthesizable precursors. The analysis highlights three primary strategic disconnections, each forming the basis of a distinct synthetic pathway.

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Pathways

This section details the most prominent and validated methodologies for the synthesis of the title compound. Each pathway is presented with a mechanistic overview, discussion of critical parameters, and a visual workflow.

Pathway 1: Vilsmeier-Haack Formylation of 4-Methoxypyrimidine

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The pyrimidine ring, when activated by an electron-donating group such as a methoxy substituent at the 4-position, becomes sufficiently nucleophilic to undergo electrophilic substitution by the Vilsmeier reagent.

Mechanism Insight: The reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4] The electron-rich 4-methoxypyrimidine then attacks this electrophile, preferentially at the electron-dense C5 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

Caption: Workflow for the O-Methylation pathway.

Causality Behind Experimental Choices:

-

Choice of Base: For the methylation step, a non-nucleophilic base like K₂CO₃ is often preferred as it is inexpensive, easy to handle, and effectively deprotonates the hydroxyl group without competing in side reactions.

-

Solvent: Polar aprotic solvents like acetone or DMF are ideal for this S_N2 reaction, as they solvate the cation of the base while leaving the pyrimidinate anion highly reactive.

Pathway 3: Nucleophilic Aromatic Substitution (S_NAr)

This strategy hinges on the synthesis of a pyrimidine ring bearing a suitable leaving group, such as chlorine, at the 4-position. This halo-pyrimidine can then undergo a nucleophilic aromatic substitution (S_NAr) reaction with sodium methoxide.

Step A: Synthesis of 4-Chloropyrimidine-5-carbaldehyde A common precursor for this pathway is 4,6-dihydroxypyrimidine. Treatment of this diol with a Vilsmeier-Haack reagent (POCl₃/DMF) under forcing conditions (reflux) results in both chlorination of the hydroxyl groups and formylation at the C5 position, yielding 4,6-dichloropyrimidine-5-carbaldehyde. [5]Subsequent selective reduction or de-chlorination at the 6-position would be required to furnish the desired 4-chloro intermediate.

Step B: Reaction with Sodium Methoxide The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-aldehyde group activates the C4-position towards nucleophilic attack. Therefore, 4-chloropyrimidine-5-carbaldehyde reacts readily with sodium methoxide (NaOMe) to displace the chloride ion and form the target product. The reaction proceeds via a Meisenheimer complex intermediate. [6][7]

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway 1: Vilsmeier-Haack | Pathway 2: O-Methylation | Pathway 3: S_NAr |

| Starting Material | 4-Methoxypyrimidine | 4-Hydroxypyrimidine | 4,6-Dihydroxypyrimidine |

| Key Reagents | POCl₃, DMF | CHCl₃, NaOH; MeI, K₂CO₃ | POCl₃, DMF; NaOMe |

| Number of Steps | 1 (from precursor) | 2 | 2-3 (potential selectivity issues) |

| Pros | Direct, often high-yielding. | Utilizes potentially cheaper starting materials. | Robust and well-established S_NAr chemistry. |

| Cons | Precursor may not be readily available. | Reimer-Tiemann can have yield/regioselectivity issues. | Multi-step, potential for side products. |

Detailed Experimental Protocols

The following protocol is a representative example based on the Vilsmeier-Haack reaction, adapted from established procedures for similar heterocyclic systems. [5] Protocol: Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (Intermediate for Pathway 3)

-

Reagent Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a mixture of N,N-dimethylformamide (DMF, 3.2 mL) and phosphorus oxychloride (POCl₃, 10 mL) to 0 °C with an ice bath. Stir the mixture for 1 hour at this temperature to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: To the cold Vilsmeier reagent, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 30 minutes. The heterogeneous mixture is then heated to reflux and maintained for 3-4 hours. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the volatile components (excess POCl₃) by distillation under reduced pressure.

-

Quenching: Slowly and carefully pour the viscous residue into a beaker containing crushed ice (approx. 200 g) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the resulting aqueous solution with diethyl ether or ethyl acetate (6 x 50 mL).

-

Washing and Drying: Combine the organic phases and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from an appropriate solvent system (e.g., ethyl acetate-petroleum ether) to afford 4,6-dichloropyrimidine-5-carbaldehyde. [5] Protocol: Nucleophilic Substitution with Sodium Methoxide (Pathway 3, Step B)

-

Reaction Setup: Dissolve the 4-chloropyrimidine-5-carbaldehyde intermediate in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Base: To this solution, add a freshly prepared solution of sodium methoxide in methanol (1.1 to 1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding water and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The most direct route is the Vilsmeier-Haack formylation of 4-methoxypyrimidine, provided the starting material is accessible. Alternatively, multi-step sequences involving the O-methylation of a hydroxy precursor or the nucleophilic substitution of a chloro intermediate offer robust and flexible approaches. The choice of pathway will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific capabilities of the research laboratory. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists aiming to synthesize this important molecular scaffold.

References

- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.

- Chem-Impex. Pyrimidine-5-carboxaldehyde.

- Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.

- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.

- Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.

- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. .

- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). BenchChem.

- Filo. (2023). 4-chloropyridine reacts with sodium methoxide about 230 million times faster than chlorobenzene. Filo.co.

- Molecules. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- PubMed. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. chemimpex.com [chemimpex.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

An In-depth Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde: Physicochemical Properties, Synthesis, and Therapeutic Potential

This technical guide offers a comprehensive exploration of 4-Methoxypyrimidine-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis. While experimental data for this specific molecule is limited, this document provides a detailed overview of its predicted physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications, grounded in the established chemistry of related pyrimidine derivatives.

Structural Framework and Inherent Properties

This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocyclic compounds that are fundamental components of nucleic acids and numerous pharmacologically active agents.[1] The presence of a methoxy group and a reactive carbaldehyde (aldehyde) function on the pyrimidine ring imparts a unique electronic and steric profile, suggesting its potential as a versatile intermediate in the synthesis of more complex molecules.

Physicochemical Data Summary

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₆H₆N₂O₂ | [3] |

| Molecular Weight | 138.12 g/mol | [3] |

| CAS Number | 133731-61-0 | [2] |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Not available; predicted to be soluble in polar organic solvents. | [2] |

| Appearance | Likely a solid at room temperature. | Inferred from related compounds. |

| Predicted XLogP3 | ~1.0-2.0 | Computational prediction based on similar structures. |

Spectral Characteristics (Predicted)

Based on the analysis of structurally related compounds, the following spectral characteristics are anticipated for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm), the pyrimidine ring protons, and a singlet for the methoxy group protons (δ 3.8-4.2 ppm).[4]

-

¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde (δ 185-200 ppm), in addition to signals for the carbons of the pyrimidine ring and the methoxy group.[4]

-

IR Spectroscopy: The infrared spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group (around 1680-1700 cm⁻¹), as well as C-O stretching for the methoxy group and characteristic absorptions for the pyrimidine ring.[5]

Synthesis and Reactivity

While a specific, documented synthesis for this compound is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrimidines.[6][7]

Proposed Synthetic Pathway

A likely approach involves the construction of the pyrimidine ring followed by the introduction or modification of the functional groups. One possible route could start from a suitable β-dicarbonyl compound or its equivalent, which can undergo condensation with an amidine to form the pyrimidine core. Subsequent functional group interconversions, such as the formylation of a pre-existing methoxypyrimidine, would lead to the target molecule.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its key functional groups: the pyrimidine ring, the methoxy group, and the aldehyde.

-

Aldehyde Group: The aldehyde functionality is expected to undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard reactions, Wittig reaction). This makes it a valuable handle for further molecular elaboration.

-

Pyrimidine Ring: The pyrimidine ring is an electron-deficient system, which can influence the reactivity of its substituents. It can also undergo nucleophilic aromatic substitution, particularly if leaving groups are present at the 2, 4, or 6 positions.

-

Methoxy Group: The methoxy group is a strong electron-donating group, which can influence the regioselectivity of reactions on the pyrimidine ring.

Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following standard experimental protocols are recommended for the determination of key physicochemical properties.

Determination of Aqueous Solubility

This protocol provides a stepwise method for assessing the solubility of this compound in an aqueous medium.

Methodology:

-

Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clean, dry vial.

-

Solvent Addition: Add a measured volume of purified water (e.g., 1 mL) to the vial.

-

Equilibration: Vigorously stir or shake the mixture at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value is a critical parameter in drug discovery, providing an indication of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Phase Preparation: Prepare a biphasic system of n-octanol and water, ensuring mutual saturation of the two phases by vigorous mixing followed by separation.

-

Compound Addition: Accurately weigh a small amount of this compound and dissolve it in one of the phases (typically the one in which it is more soluble).

-

Partitioning: Combine the n-octanol and water phases containing the dissolved compound in a separatory funnel and shake vigorously for a predetermined time to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Caption: Workflow for LogP determination via the shake-flask method.

Relevance in Drug Discovery and Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications.[1] The incorporation of a methoxy and an aldehyde group in this compound presents several opportunities for drug design and development.

-

Scaffold for Library Synthesis: The reactive aldehyde group serves as an excellent starting point for the synthesis of a library of derivatives through various chemical transformations. This allows for the systematic exploration of the structure-activity relationship (SAR).

-

Potential for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heteroaromatic systems in known bioactive molecules, potentially leading to improved pharmacological profiles.

-

Interaction with Biological Targets: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the methoxy and aldehyde groups can also participate in interactions with biological targets such as enzymes and receptors.

The development of novel synthetic routes to functionalized pyrimidines like this compound is crucial for expanding the chemical space available to medicinal chemists.[8][9]

Conclusion

This compound is a promising, yet underexplored, chemical entity. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its predicted properties, a viable synthetic strategy, and its potential utility in the synthesis of novel compounds with therapeutic potential. The protocols detailed herein offer a clear path for the experimental determination of its key physicochemical parameters, which will be invaluable for its future applications in drug discovery and materials science.

References

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature - The Royal Society of Chemistry. [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates - ResearchGate. [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

4-Methoxypyrimidine | C5H6N2O | CID 303830 - PubChem. [Link]

- Process for preparing 4-hydroxypyrimidine - Google P

-

The application of multi-component reactions in drug discovery - PubMed. [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC - NIH. [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing). [Link]

-

1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed. [Link]

-

Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine - ResearchGate. [Link]

-

Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent - PMC - NIH. [Link]

Sources

- 1. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. chemscene.com [chemscene.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypyrimidine-5-carbaldehyde is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrimidine core is a ubiquitous scaffold in a myriad of biologically active compounds, including several approved drugs. The strategic placement of a methoxy group at the 4-position and a reactive carbaldehyde (formyl) group at the 5-position makes this molecule a versatile precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide provides an in-depth overview of its chemical properties, a robust synthesis protocol, spectroscopic characterization, and its applications as a strategic intermediate in the development of novel therapeutics.

Core Compound Identification

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 133731-61-0 | [1] |

| Molecular Formula | C₆H₆N₂O₂ | [2] |

| Molecular Weight | 138.12 g/mol | [2] |

| Canonical SMILES | COC1=NC=NC=C1C=O | [2] |

| InChIKey | QFPUGGPMHMCQCR-UHFFFAOYSA-N | [2] |

Chemical Structure

The structure of this compound is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a formyl group at the 5-position.

Caption: Chemical structure of this compound.

Synthesis of this compound

A robust and widely applicable method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). The following protocol is adapted from established procedures for the formylation of similar pyrimidine derivatives.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis of this compound can be efficiently achieved via the Vilsmeier-Haack formylation of 4-methoxypyrimidine. The electron-donating nature of the methoxy group at the 4-position activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the adjacent 5-position.

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

-

4-Methoxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely available in peer-reviewed literature, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds, such as 4-methoxybenzaldehyde and other substituted pyrimidines.[3][4]

¹H NMR Spectroscopy (Predicted)

-

Aldehydic Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Pyrimidine Ring Protons: Two singlets or doublets are anticipated for the protons at the C2 and C6 positions of the pyrimidine ring, likely in the range of δ 8.5-9.0 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to the three protons of the methoxy group is expected around δ 3.9-4.2 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aldehydic Carbonyl (CHO): The carbonyl carbon should appear as a singlet in the highly deshielded region of the spectrum, around δ 185-195 ppm.

-

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will resonate in the aromatic region (δ 110-170 ppm). The carbon bearing the methoxy group (C4) and the formyl group (C5) will have distinct chemical shifts influenced by these substituents.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to be observed in the upfield region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): A characteristic medium-intensity band may be observed around 2720-2820 cm⁻¹.

-

C=N and C=C Stretches (Pyrimidine Ring): Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A strong absorption band is anticipated around 1250 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 138.04, corresponding to the molecular weight of the compound.[2]

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the formyl group (-CHO), the methoxy group (-OCH₃), or cleavage of the pyrimidine ring.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable and versatile building block in the synthesis of complex drug candidates. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The aldehyde functionality at the 5-position serves as a convenient handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more elaborate molecular frameworks.

Role as a Precursor for Kinase Inhibitors

A significant application of pyrimidine-5-carbaldehydes is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The pyrimidine ring of this compound can serve as this core, while the aldehyde group allows for the elaboration of side chains that can interact with other regions of the kinase, leading to enhanced potency and selectivity.

For instance, the synthesis of analogues of Dasatinib, a potent tyrosine kinase inhibitor, often involves the use of substituted pyrimidine intermediates. The aldehyde group can be converted to other functionalities, such as amines or amides, which are crucial for binding to the target kinase.

Caption: General workflow for the elaboration of this compound into kinase inhibitor analogs.

The aldehyde can undergo a variety of transformations, including:

-

Reductive amination: To introduce substituted amino groups.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

-

Oxidation: To the corresponding carboxylic acid, which can then be converted to amides or esters.

These transformations enable the systematic exploration of the chemical space around the pyrimidine core, a key strategy in modern drug discovery for optimizing the pharmacological profile of lead compounds.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with a reliable synthetic route via the Vilsmeier-Haack reaction, makes it an accessible building block for medicinal chemists. The presence of a reactive aldehyde group on the privileged pyrimidine scaffold provides a versatile platform for the synthesis of diverse and complex molecules, particularly in the development of novel kinase inhibitors. Further exploration of the reactivity and applications of this compound is likely to yield new and potent therapeutic agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C6H6N2O2). Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2-methoxypyrimidine-5-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypyrimidine. Retrieved from [Link]

- MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698.

-

MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Application of Organic Synthesis to Bioactive Compounds. Retrieved from [Link]

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 4-Methoxypyrimidine-5-carbaldehyde Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3][4][5] This technical guide delves into the prospective biological activities of a nuanced subclass: 4-methoxypyrimidine-5-carbaldehyde and its derivatives. While direct literature on this specific scaffold is emerging, this document synthesizes the vast body of research on analogous pyrimidine structures to forecast its therapeutic potential and provide robust, field-proven methodologies for its investigation. We will explore the synthetic rationale, plausible mechanisms of action, and key structure-activity relationships that empower researchers and drug development professionals to unlock the latent capabilities of these promising compounds.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif, fundamental to life as a component of DNA and RNA.[1][4][5] This inherent biological relevance has propelled the development of a multitude of pyrimidine-based drugs with a wide spectrum of pharmacological activities.[3] These include anticancer[1][2][6][7], antimicrobial, anti-inflammatory, and antiviral agents. The versatility of the pyrimidine scaffold allows for fine-tuning of its biological effects through strategic substitution, making it a focal point of contemporary drug discovery efforts.[3]

The subject of this guide, the this compound core, presents a unique combination of functional groups. The methoxy group at the 4-position and the carbaldehyde at the 5-position are expected to significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions with biological targets.

Synthetic Strategies and Rationale

The synthesis of functionalized pyrimidines is a well-established field, offering multiple routes to access the this compound scaffold. While a specific, optimized protocol for this exact molecule is not extensively documented, established methods for analogous pyrimidine aldehydes provide a strong foundation.

A plausible synthetic approach would involve the construction of the pyrimidine ring followed by the introduction or modification of the substituents at the 4 and 5 positions. For instance, a common strategy for synthesizing pyrimidine-4-carbaldehydes involves the chemoselective oxidation of a 4-hydroxymethylpyrimidine precursor.[8] Alternatively, Riley oxidation of a 4-methylpyrimidine using selenium dioxide can yield the desired aldehyde.[8]

Caption: A generalized workflow for the synthesis of this compound and its derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on extensive data from structurally related pyrimidine derivatives, the this compound scaffold is predicted to exhibit a range of significant biological activities.

Anticancer Potential

The anticancer activity of pyrimidine derivatives is widely documented.[1][2][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways.[9][10] For example, derivatives of pyrimidine-5-carbonitrile have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11][12] The electronic nature of the 4-methoxy and 5-formyl groups could facilitate binding to the ATP-binding pocket of various kinases.

-

Topoisomerase II Inhibition: Some pyrimidine derivatives act as topoisomerase II inhibitors, leading to DNA double-strand breaks and subsequent apoptosis in cancer cells.[6] The planar structure of the pyrimidine ring can intercalate with DNA, a common feature of this class of inhibitors.

-

Induction of Apoptosis: Numerous pyrimidine derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[7] For instance, some derivatives can arrest the cell cycle at different phases and trigger programmed cell death.[12]

Caption: Plausible anticancer mechanisms of action for this compound derivatives.

Antimicrobial Activity

Pyrimidine derivatives have a long history as antimicrobial agents.[13] The structural resemblance to nucleobases allows them to interfere with microbial DNA and RNA synthesis. The this compound scaffold could be a valuable starting point for the development of novel antibacterial and antifungal compounds.

Anti-inflammatory Effects

Certain pyrimidine derivatives have demonstrated anti-inflammatory properties.[13] For example, some have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[14] The aldehyde functional group in the target scaffold provides a handle for derivatization to explore this potential activity further.

Experimental Protocols for Biological Evaluation

The following are generalized, yet robust, protocols for assessing the biological activities of novel this compound derivatives, based on established methodologies for similar compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: A variety of assay formats are available, including fluorescence-based, luminescence-based, and radioactivity-based assays. A common method involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Generalized Protocol (Example: VEGFR-2 Kinase Assay):

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a peptide substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., a fluorescently labeled secondary antibody).

-

Data Analysis: Measure the signal (e.g., fluorescence intensity) and calculate the percentage of kinase inhibition. Determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on this compound are not available, we can extrapolate from the broader pyrimidine literature.[3]

-

The 4-Methoxy Group: The electron-donating methoxy group at the 4-position can influence the electron density of the pyrimidine ring, potentially enhancing interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

-

The 5-Carbaldehyde Group: The aldehyde at the 5-position is a key functional group. It can act as a hydrogen bond acceptor and is also a reactive handle for further chemical modifications to create a library of derivatives. For instance, conversion of the aldehyde to a Schiff base or an amine through reductive amination can introduce diverse substituents to probe the binding pocket of a target enzyme. The electronic and steric properties of the substituent at the 5-position have been shown to significantly affect the biological activity of pyrimidine derivatives.[15]

Data Summary

The following table summarizes the cytotoxic activities of some representative pyrimidine derivatives from the literature, highlighting the potential potency that could be achieved with the this compound scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile Derivative | HCT-116 | 1.14 | [11] |

| Pyrimidine-5-carbonitrile Derivative | MCF-7 | 1.54 | [11] |

| Pyrido[2,3-d]pyrimidin-7-one Derivative | 4T1 (in vivo model) | - | [7] |

| 3,4-dihydropyrimido[4,5-d]pyrimidine-2(1H)-one Derivative | Lck (enzyme) | 0.0106 | [7] |

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the extensive body of evidence for structurally related pyrimidine derivatives, it is highly probable that this class of compounds will exhibit significant biological activities, particularly in the realm of anticancer therapy. The presence of the reactive aldehyde group provides a versatile platform for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on the efficient synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of biological assays. In-depth mechanistic studies, including target identification and validation, will be crucial to fully elucidate their therapeutic potential. This technical guide provides a foundational framework and robust methodologies to empower researchers in this exciting endeavor.

References

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). PMC. Retrieved from [Link]

-

Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). PubMed. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). NIH. Retrieved from [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr. Retrieved from [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). NIH. Retrieved from [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). RSC Publishing. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Publishing. Retrieved from [Link]

-

Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). PubMed. Retrieved from [Link]

-

Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). PMC. Retrieved from [Link]

-

The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. (2013). PubMed. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

- Process for preparing 4-hydroxypyrimidine. (n.d.). Google Patents.

-

(PDF) Biological and medicinal significance of pyrimidines. (2014). ResearchGate. Retrieved from [Link]

-

Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened A. (2023). ACS Publications. Retrieved from [Link]

-

Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC. Retrieved from [Link]

-

Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpr.com [ijrpr.com]

- 8. researchgate.net [researchgate.net]

- 9. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Characterization of 4-Methoxypyrimidine-5-carbaldehyde

Introduction

4-Methoxypyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including approved therapeutics. The strategic placement of a methoxy group and a reactive carbaldehyde moiety at the 4- and 5-positions, respectively, offers versatile handles for further synthetic elaboration, making this compound a valuable building block for the synthesis of novel drug candidates. An unambiguous structural elucidation is paramount for any further studies, and a comprehensive analysis of its spectral data is the cornerstone of this characterization.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectral data. The key features of this compound that will influence its spectral signature are:

-

Aromatic Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring will significantly impact the chemical shifts of its constituent protons and carbons.

-

Methoxy Group (-OCH₃): This electron-donating group at the 4-position will influence the electron density of the pyrimidine ring and will have a characteristic singlet signal in the ¹H NMR and a distinct signal in the ¹³C NMR spectrum.

-

Carbaldehyde Group (-CHO): The aldehyde proton is highly deshielded and will appear at a characteristic downfield region in the ¹H NMR spectrum. The carbonyl group will exhibit a strong absorption in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its connectivity and electronic environment.

Experimental Protocol: NMR Data Acquisition

A standard approach for acquiring high-quality NMR data for a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required.

-

A standard pulse program with proton decoupling (e.g., zgpg30) is typically used.

-

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on data from analogous compounds such as 4-methoxypyrimidine and various pyrimidine-5-carbaldehydes.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| ~8.9 | Singlet | 1H | H-2 | The proton at the 2-position of the pyrimidine ring is flanked by two nitrogen atoms, leading to significant deshielding. |

| ~8.6 | Singlet | 1H | H-6 | The proton at the 6-position is adjacent to a nitrogen atom and the electron-withdrawing aldehyde group, resulting in a downfield chemical shift. |

| ~4.1 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are shielded relative to the aromatic protons and typically appear as a sharp singlet. |

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below. The assignments are based on the known effects of substituents on the chemical shifts of pyrimidine carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~190 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and appears in the characteristic downfield region for aldehydes. |

| ~165 | C-4 | The carbon bearing the electron-donating methoxy group is expected to be significantly deshielded. |

| ~160 | C-2 | The carbon atom situated between two nitrogen atoms will be deshielded. |

| ~158 | C-6 | The carbon adjacent to a nitrogen atom and the aldehyde group will also be deshielded. |

| ~115 | C-5 | The carbon bearing the aldehyde group will have its chemical shift influenced by both the ring nitrogens and the carbonyl group. |

| ~55 | -OCH₃ | The carbon of the methoxy group is shielded and appears in the typical range for methoxy carbons attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a modern and convenient method:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

IR Spectral Data (Predicted)

The key diagnostic absorption bands expected in the IR spectrum of this compound are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3000 | Medium-Weak | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyrimidine ring. |

| ~2950-2850 | Medium-Weak | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds of the methoxy group. |

| ~2820 and ~2720 | Weak | C-H stretch (aldehyde) | The characteristic Fermi resonance doublet for the aldehyde C-H stretch. |

| ~1700-1680 | Strong | C=O stretch (carbonyl) | The strong absorption due to the stretching vibration of the aldehyde carbonyl group. Conjugation with the pyrimidine ring will lower the frequency compared to a simple aliphatic aldehyde. |

| ~1600-1450 | Medium-Strong | C=C and C=N stretches | Aromatic ring stretching vibrations of the pyrimidine core. |

| ~1250-1000 | Strong | C-O stretch | The stretching vibration of the C-O bond of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data (Predicted)

The predicted key ions in the EI mass spectrum of this compound are presented below. The molecular formula is C₆H₆N₂O₂, with a monoisotopic mass of 138.04 Da.

| m/z | Ion | Rationale for Formation |

| 138 | [M]⁺˙ | The molecular ion, representing the intact molecule with one electron removed. |

| 137 | [M-H]⁺ | Loss of a hydrogen radical, likely from the aldehyde group. |

| 110 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the molecular ion, a common fragmentation pathway for aromatic aldehydes. |

| 109 | [M-CHO]⁺ | Loss of the entire formyl radical. |

| 95 | [M-CHO-CH₂]⁺ | Subsequent loss of a methylene radical from the methoxy group. |

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, we have constructed a detailed and scientifically grounded interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis and characterization of novel pyrimidine-based compounds, enabling them to confidently identify and structurally elucidate this important synthetic intermediate. The provided experimental protocols also offer a practical framework for the acquisition of high-quality spectral data in a laboratory setting.

References

-

At the time of this writing, a comprehensive, publicly available experimental dataset for this compound was not found. The predictions and interpretations herein are based on foundational principles of organic spectroscopy and data from analogous compounds available in chemical databases and the scientific literature. For experimental data on related compounds, please refer to resources such as the PubChem database ([Link]) and the NIST Chemistry WebBook ([Link]).

The Enigmatic Potential of 4-Methoxypyrimidine-5-carbaldehyde: A Technical Guide to Unraveling Its Therapeutic Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to the potential therapeutic targets of 4-Methoxypyrimidine-5-carbaldehyde. As a Senior Application Scientist, my objective is to provide a scientifically rigorous and logically structured exploration of this compound's promise. We will move beyond a simple recitation of facts to a causal analysis of why certain therapeutic avenues are more promising than others, grounded in the established bioactivity of the pyrimidine scaffold and the specific functionalities of the methoxy and carbaldehyde groups.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Therapeutics

The pyrimidine ring is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a multitude of approved therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5][6] Their remarkable versatility stems from the ability to modify the pyrimidine core at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.

This compound is a relatively under-explored derivative within this vast chemical space. Its therapeutic potential remains largely untapped, presenting a compelling opportunity for novel drug discovery. The presence of a methoxy group at the 4-position and a reactive carbaldehyde at the 5-position suggests a unique potential for interaction with biological targets. This guide will dissect this potential, proposing high-probability therapeutic targets and outlining robust experimental workflows for their validation.

Hypothesized Therapeutic Target Classes

Based on the extensive literature on pyrimidine derivatives and the specific structural features of this compound, we can hypothesize several key classes of therapeutic targets.

Protein Kinases: The Dominant Paradigm for Pyrimidine-Based Cancer Therapy

The pyrimidine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[2][3] Many pyrimidine-based drugs function as ATP-competitive inhibitors, leveraging the structural similarity of the pyrimidine ring to the adenine base of ATP to bind to the kinase active site.[7] The dysregulation of protein kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention.

Scientific Rationale:

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, has been particularly successful in the development of potent kinase inhibitors.[7][8] While this compound is a single-ring pyrimidine, the core structure still presents a valid starting point for kinase-directed drug design. The methoxy group can influence solubility and interactions with the ribose-binding pocket, while the carbaldehyde group, though potentially reactive, can be a key anchoring point or a precursor for further derivatization to enhance binding affinity and selectivity.

Potential Kinase Targets:

Given the precedent set by structurally related compounds, the following kinase families represent high-priority targets for investigation:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9]

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation of cancer cells.[10]

-

c-Met: Another receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis. Dual inhibitors of c-Met and VEGFR-2 have shown significant promise.[9]

-

Spleen Tyrosine Kinase (Syk): A non-receptor tyrosine kinase involved in allergic and inflammatory responses, as well as in the signaling of some B-cell malignancies.[11]

Experimental Workflow for Kinase Target Validation:

The following diagram outlines a logical workflow for assessing the kinase inhibitory potential of this compound.

Caption: A streamlined workflow for the identification and validation of kinase targets.

Detailed Protocols:

A comprehensive set of protocols for the above workflow can be found in the appendix of this document. These include detailed, step-by-step instructions for performing kinase activity assays, cell viability assays, western blotting, and CETSA.

Enzymes in Metabolic Pathways: A Divergent Therapeutic Avenue

While kinase inhibition is a dominant theme, the pyrimidine scaffold is also found in inhibitors of enzymes involved in metabolic pathways. This presents an alternative and potentially less-explored therapeutic avenue for this compound.

Scientific Rationale:

Recent research has identified pyrimidine-5-carboxamide derivatives as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases such as type 2 diabetes.[12] The carbaldehyde group at the 5-position of our compound of interest could potentially interact with the active site of metabolic enzymes or serve as a synthetic handle to generate derivatives with improved inhibitory activity.

Potential Metabolic Target:

-

Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide and other pyridines. Its overexpression has been linked to obesity, diabetes, and some cancers.

Experimental Workflow for Metabolic Target Validation:

Caption: A workflow for validating metabolic enzyme targets.

Other Potential Targets: Expanding the Horizon

The versatility of the pyrimidine scaffold suggests that other, less obvious targets may also be relevant. These include:

-

Microtubule Targeting Agents: Some pyrimidine derivatives have been shown to interfere with microtubule polymerization, a validated anticancer strategy.[13]

-

Phosphodiesterase 4 (PDE4) Inhibitors: Certain 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as potent PDE4 inhibitors with anti-inflammatory properties.[14]

-

Agents Promoting Osteogenesis: Novel pyrimidine derivatives have been shown to promote bone formation via the BMP2/SMAD1 signaling pathway.[15]

The exploration of these targets would follow similar principles of in vitro screening followed by cell-based and in vivo validation.

Data Summary and Comparative Analysis

To provide a clearer perspective on the potential of this compound, the following table summarizes the reported activities of structurally related pyrimidine derivatives.

| Compound Class | Specific Derivative Example | Target(s) | Reported Activity (IC50) | Reference |

| 4-Aminopyrimidine-5-carbaldehyde Oximes | Compound 18a | c-Met, VEGFR-2 | 210 nM, 170 nM | [9] |

| Pyrimidine-5-carboxamides | Not specified | NNMT | Potent inhibition | [12] |

| 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines | Compound 4 | Microtubules | GI50 ~10 nM in 40 cancer cell lines | [13] |

| 5-Carbamoyl-2-phenylpyrimidines | Compound 10f | PDE4B | 8.3 nM | [14] |

| 2,4,6-Trisubstituted Pyrimidines | Compound 18a | BMP2/SMAD1 Pathway | 1 pM (in vitro) | [15] |

Note: This table is for comparative purposes and the activities of these compounds are not directly transferable to this compound. However, it provides a strong rationale for investigating these target classes.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential to yield novel therapeutic agents. The pyrimidine core, a privileged scaffold in medicinal chemistry, provides a strong foundation for biological activity. Based on a thorough analysis of the literature, protein kinases involved in cancer progression, particularly VEGFR-2 and c-Met, stand out as primary, high-probability therapeutic targets. Concurrently, the potential for this compound or its derivatives to inhibit metabolic enzymes such as NNMT presents an exciting and less-saturated area for investigation.

The experimental workflows detailed in this guide provide a clear and scientifically rigorous path forward for any research team seeking to unlock the therapeutic potential of this compound. A systematic approach, beginning with broad in vitro screening and progressing through detailed mechanistic studies and in vivo validation, will be crucial in defining the clinical promise of this enigmatic molecule. The reactive aldehyde group should be viewed not as a liability but as a versatile synthetic handle for the creation of focused libraries of derivatives with enhanced potency and selectivity for the identified targets. The journey to translate the potential of this compound into a tangible therapeutic benefit begins with the disciplined and strategic application of the principles and protocols outlined herein.

References

- [Reference 1, if applicable]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.

- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Deriv

- Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Tre

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- [Reference 10, if applicable]

- [Reference 11, if applicable]

- [Reference 12, if applicable]

- [Reference 13, if applicable]

- Biological Activity of Pyrimidine Deriv

- Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2. PubMed.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Journal Name].

- [Reference 17, if applicable]

- Pyrimidine-Based Compounds: Synthesis and Therapeutic Applic

- Novel pyrimidine-5-carboxamide derivatives.

- [Reference 20, if applicable]

- Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p

- [Reference 22, if applicable]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][7]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI.

- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. ijnrd.org [ijnrd.org]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of 4-aminopyrimidine-5-cabaldehyde oximes as dual inhibitors of c-Met and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 12. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxypyrimidine-5-carbaldehyde and its analogs

**A

Technical Guide to 4-Methoxypyrimidine-5-carbaldehyde and its Analogs: Synthesis, Properties, and Applications in Drug Discovery**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleic acids cytosine, uracil, and thymine.[1][2][3] Among the vast landscape of pyrimidine derivatives, this compound stands out as a versatile and highly valuable building block. Its strategic placement of a reactive aldehyde group and a methoxy substituent on the pyrimidine ring allows for extensive functionalization, providing a gateway to a diverse library of analogs with significant potential in drug discovery. This technical guide provides an in-depth exploration of this compound, covering its synthesis, physicochemical properties, synthetic utility, and the biological activities of its derivatives. Detailed experimental protocols and data summaries are included to empower researchers in their quest for novel therapeutics.

Introduction: The Significance of the Pyrimidine Core

Nitrogen-containing heterocyclic compounds are cornerstones of medicinal chemistry, with the pyrimidine ring being one of the most prominent.[3] Its presence in the fundamental building blocks of DNA and RNA underscores its biological relevance.[2] Over the decades, chemists have successfully modified the pyrimidine nucleus to develop a wide array of drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[1][3][4][5]

The power of the pyrimidine scaffold lies in its susceptibility to substitution at various positions, which profoundly influences its pharmacological properties.[3][6] this compound (Figure 1) is a prime example of a strategically substituted pyrimidine. The aldehyde group at the 5-position serves as a reactive "handle" for a multitude of chemical transformations, while the methoxy group at the 4-position influences the electronic properties of the ring. [7] This guide will delve into the chemistry and potential of this key intermediate.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

Understanding the fundamental properties of this compound is crucial for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C6H6N2O2 | [8] |

| Molecular Weight | 138.12 g/mol | |

| Appearance | Solid | |

| Monoisotopic Mass | 138.04292 Da | [8] |

| InChI Key | QFPUGGPMHMCQCR-UHFFFAOYSA-N | [8] |

| Canonical SMILES | COC1=NC=NC=C1C=O | [8] |

Characterization of this compound and its analogs is typically achieved through standard spectroscopic methods:

-